REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Li]CCCC.[CH3:11][CH:12]([CH3:15])[CH2:13]I.O>C1COCC1>[CH2:11]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[CH:12]([CH3:15])[CH3:13]
|
Name
|
|
Quantity
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16.04 g
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Type
|
reactant
|
Smiles
|
CC(CI)C
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
-40 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at −40° C. for about 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was then cooled to −78° C. again
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Type
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STIRRING
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Details
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The solution was stirred at 0° C. for 2 hours
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Duration
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2 h
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Type
|
WAIT
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Details
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overnight at room temperature for about 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
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Details
|
extracted with petroleum ether (3×25 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by distillation (54-55° C. at 12 mmHg)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0213 mol | |
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 29.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |